molecular formula C10H8BrNO B13454236 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile

7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile

Cat. No.: B13454236
M. Wt: 238.08 g/mol
InChI Key: AWQPCAINJNSYIM-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-1-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Bromo-2H-1-benzopyran-3-carbonitrile
  • 7-Bromo-3,4-dihydro-2H-1-benzopyran-3-one
  • 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Comparison:

  • 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity.
  • 7-Bromo-2H-1-benzopyran-3-carbonitrile lacks the dihydro moiety, which can affect its chemical properties and reactivity.
  • 7-Bromo-3,4-dihydro-2H-1-benzopyran-3-one has a ketone group instead of a nitrile, leading to different chemical behavior and potential applications.
  • 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile combines features of both ketone and nitrile groups, offering a unique set of properties.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-3,4-dihydro-1H-isochromene-1-carbonitrile

InChI

InChI=1S/C10H8BrNO/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-2,5,10H,3-4H2

InChI Key

AWQPCAINJNSYIM-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C=CC(=C2)Br)C#N

Origin of Product

United States

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